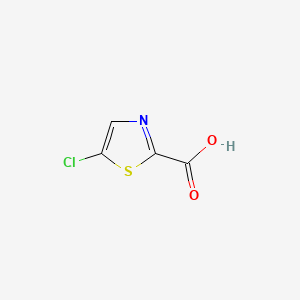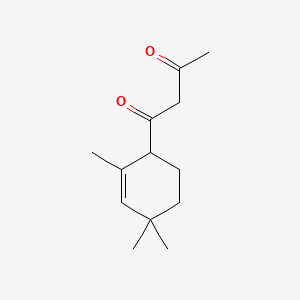![molecular formula C18H20O8 B560796 (1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione CAS No. 19885-83-7](/img/structure/B560796.png)
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione is a diterpene lactone isolated from the plant Podocarpus neriifolius, which belongs to the Podocarpaceae family . This compound is known for its significant biological activities, including antiproliferative effects against various cancer cell lines .
Preparation Methods
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione can be isolated from the plant Podocarpus neriifolius through bioactivity-guided phytochemical investigation . The isolation process involves the extraction of the plant material using solvents such as dichloromethane and methanol, followed by chromatographic separation techniques . The structure of inumakilactone A is determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antiproliferative effects against cancer cell lines, including ovarian, breast, colon, and melanoma cells . Additionally, inumakilactone A has shown potential as an inhibitor of activator protein 1 (AP-1), which plays a role in various cellular processes, including inflammation and cancer .
Mechanism of Action
The mechanism of action of inumakilactone A involves the inhibition of activator protein 1 (AP-1), a transcription factor that regulates gene expression in response to various stimuli . By inhibiting AP-1, inumakilactone A can interfere with cell proliferation, induce apoptosis, and inhibit cancer cell migration and invasion . The molecular targets and pathways involved in this process include the JNK/c-Jun axis and the PD-L1 immune checkpoint .
Comparison with Similar Compounds
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione is structurally related to other diterpene lactones, such as nagilactones and podolactones . These compounds share similar biological activities, including antiproliferative and anti-inflammatory effects . inumakilactone A is unique in its specific inhibition of activator protein 1 (AP-1), which distinguishes it from other related compounds . Similar compounds include nagilactone C, nagilactone E, and inumakilactone B .
Properties
CAS No. |
19885-83-7 |
|---|---|
Molecular Formula |
C18H20O8 |
Molecular Weight |
364.35 |
InChI |
InChI=1S/C18H20O8/c1-5(19)12-18-6(4-7(20)23-12)16(2)10-8(14(18)26-18)25-15(22)17(10,3)11(21)9-13(16)24-9/h4-5,8-14,19,21H,1-3H3/t5?,8-,9-,10+,11-,12+,13-,14+,16+,17+,18+/m0/s1 |
InChI Key |
QGIYLZDWJPBJKS-SGDWFBHCSA-N |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


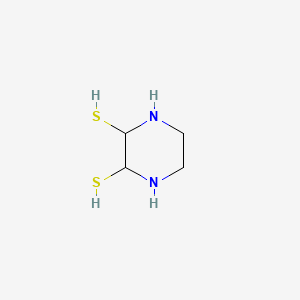
![4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole](/img/structure/B560714.png)
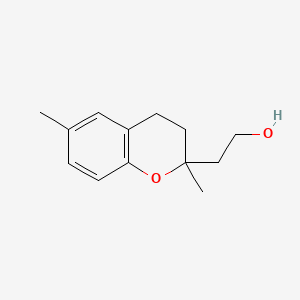

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)
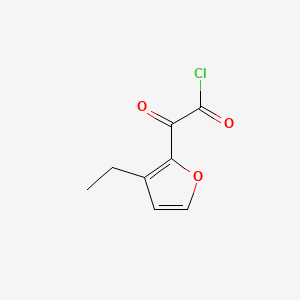

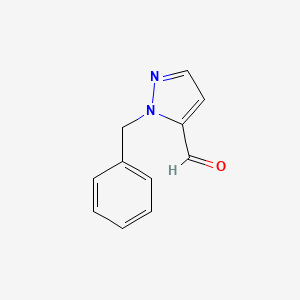
![(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B560730.png)

